molecular formula C39H72N8O11 B12377561 H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH

H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH

Cat. No.: B12377561
M. Wt: 829.0 g/mol
InChI Key: MUVGTRUVAJHATO-PDEUSXMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Sex pheromone inhibitor IPD1 is synthesized by Streptococcus faecalis donor strains harboring bacteriocin plasmid pPD1 . The peptide sequence is produced through the bacterial protein synthesis machinery, which involves the transcription of the plasmid DNA into mRNA and subsequent translation into the peptide sequence .

Industrial Production Methods

Industrial production of sex pheromone inhibitor IPD1 involves the cultivation of Streptococcus faecalis donor strains in a controlled environment. The bacteria are grown in nutrient-rich media, and the peptide is secreted into the surrounding medium. The peptide is then isolated and purified using techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Sex pheromone inhibitor IPD1 primarily undergoes peptide bond formation and hydrolysis reactions. These reactions are essential for the synthesis and degradation of the peptide .

Common Reagents and Conditions

The synthesis of sex pheromone inhibitor IPD1 involves the use of amino acid precursors and enzymes that facilitate peptide bond formation. The hydrolysis of the peptide can be achieved using proteolytic enzymes or acidic conditions .

Major Products Formed

The major product formed from the synthesis of sex pheromone inhibitor IPD1 is the peptide itself, with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH . Hydrolysis of the peptide results in the formation of individual amino acids .

Properties

Molecular Formula

C39H72N8O11

Molecular Weight

829.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)/t22-,23-,24+,25-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

MUVGTRUVAJHATO-PDEUSXMWSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N

Origin of Product

United States

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